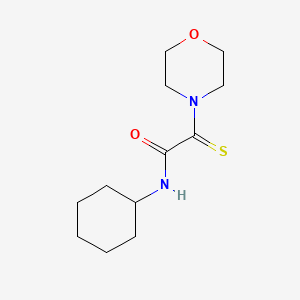
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, also known as CTX, is a chemical compound that has drawn attention in the scientific community due to its potential therapeutic applications. CTX belongs to the class of thioxoamides and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide is not fully understood. However, it is believed to exert its anti-inflammatory, anti-cancer, and anti-oxidant effects through the inhibition of various signaling pathways such as nuclear factor-κB and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its broad range of therapeutic applications. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potentially useful compound for the treatment of various diseases. However, one of the limitations of using N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide. One potential direction is to investigate the use of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide in humans to determine its safety and efficacy. Additionally, the development of more efficient synthesis methods for N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide could lead to its wider use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, or N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide, is a chemical compound that has shown promise in the scientific community due to its potential therapeutic applications. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied for its effects on various diseases. Future research on N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide could lead to its wider use in scientific research and potential therapeutic applications.
Métodos De Síntesis
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide can be synthesized through a series of chemical reactions that involve the use of cyclohexylamine, morpholine, and thioacetic acid. The reaction mixture is refluxed in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-cyclohexyl-2-(4-morpholinyl)-2-thioxoacetamide has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
N-cyclohexyl-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c15-11(13-10-4-2-1-3-5-10)12(17)14-6-8-16-9-7-14/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSNBZHYYZEIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

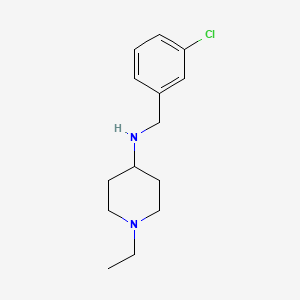
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5198600.png)
![ethyl 4-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5198626.png)
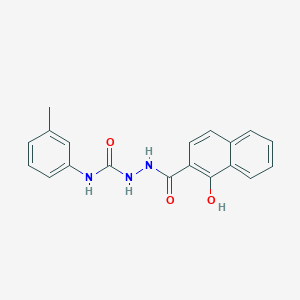
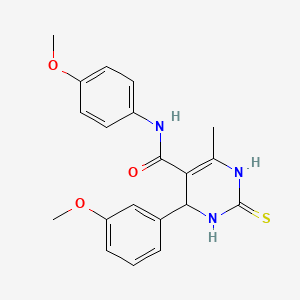
![ethyl 4-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5198643.png)
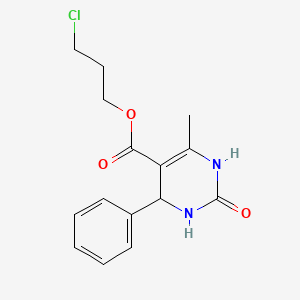
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B5198651.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5198654.png)

![5'-acetyl-2'-amino-6'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B5198663.png)

![5-[3-nitro-4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198680.png)